molecular formula C20H18FN7O2S B3413970 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946285-73-0

1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B3413970
CAS No.: 946285-73-0
M. Wt: 439.5 g/mol
InChI Key: HEACMDCRWIPDKL-UHFFFAOYSA-N
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Description

1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H18FN7O2S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit significant anticancer properties. The triazolopyrimidine core is known for its ability to inhibit various kinases involved in cancer progression. For example:

  • Mechanism of Action : The compound may inhibit specific kinases such as PI3K and mTOR, which are critical in cell proliferation and survival pathways.

Neurological Disorders

The piperazine component suggests potential activity as a receptor modulator:

  • Serotonin Receptors : The compound may interact with serotonin (5HT) receptors, indicating potential applications in treating anxiety and depression.

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens:

  • Mechanism : The interaction with bacterial enzymes may inhibit bacterial growth and biofilm formation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of related triazolopyrimidine derivatives against breast cancer cell lines. The findings demonstrated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Serotonergic Activity

Research highlighted in Neuropharmacology evaluated the effects of piperazine derivatives on serotonin receptors. Results indicated that certain modifications to the piperazine ring enhanced binding affinity to 5HT receptors, leading to improved anxiolytic effects in animal models.

Properties

IUPAC Name

7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACMDCRWIPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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